molecular formula C9H16O4 B1450471 2-Ethoxy-2-(oxan-4-yl)acetic acid CAS No. 1545579-64-3

2-Ethoxy-2-(oxan-4-yl)acetic acid

Cat. No. B1450471
CAS RN: 1545579-64-3
M. Wt: 188.22 g/mol
InChI Key: MXDDTFJWCUTOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethoxy-2-(oxan-4-yl)acetic acid” is a chemical compound with the molecular formula C9H16O4 . It is a derivative of acetic acid where an ethoxy group and an oxan-4-yl group are attached to the second carbon atom .

Mechanism of Action

2-Ethoxy-2-(oxan-4-yl)acetic acid is an organic acid that can act as a catalyst in chemical reactions. It is believed to act as an acid catalyst by protonating the reactants, which increases the rate of reaction. It is also believed to act as an electron-pair donor, which increases the reactivity of the reactants.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. It has also been shown to have antioxidant and anti-cancer activity.

Advantages and Limitations for Lab Experiments

2-Ethoxy-2-(oxan-4-yl)acetic acid is a relatively safe reagent to use in laboratory experiments. It is non-toxic and has a low volatility, making it easy to handle and store. However, it is insoluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-Ethoxy-2-(oxan-4-yl)acetic acid. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted to investigate its potential use as a reagent in synthetic organic chemistry. Other potential areas of research include its potential use as an antioxidant and anti-cancer agent, and its potential use as a food additive.

Scientific Research Applications

2-Ethoxy-2-(oxan-4-yl)acetic acid is widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and carbohydrates. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.

properties

IUPAC Name

2-ethoxy-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-13-8(9(10)11)7-3-5-12-6-4-7/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDTFJWCUTOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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